4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid
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Overview
Description
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid is an organoboron compound that features a pyrrolidine ring attached to a benzene ring through a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the benzene ring. One common method involves the reaction of 4-bromobenzeneboronic acid with 1-allylpyrrolidine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or other hydride donors.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-cancer or anti-bacterial properties.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
4-(1-Allyl-pyrrolidin-2YL)benzonitrile: Similar structure but with a nitrile group instead of a boronic acid group.
4-(1-Allyl-pyrrolidin-2YL)benzaldehyde: Contains an aldehyde group instead of a boronic acid group.
4-(1-Allyl-pyrrolidin-2YL)benzoic acid: Features a carboxylic acid group instead of a boronic acid group.
Uniqueness
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in organic synthesis for forming carbon-carbon bonds under mild conditions .
Properties
Molecular Formula |
C13H18BNO2 |
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Molecular Weight |
231.10 g/mol |
IUPAC Name |
[4-(1-prop-2-enylpyrrolidin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H18BNO2/c1-2-9-15-10-3-4-13(15)11-5-7-12(8-6-11)14(16)17/h2,5-8,13,16-17H,1,3-4,9-10H2 |
InChI Key |
HCDQSJJOOYFCTD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCCN2CC=C)(O)O |
Origin of Product |
United States |
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